beta-Ammoniopropionitrile

Vue d'ensemble

Description

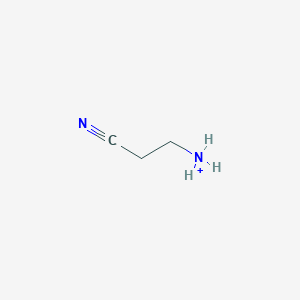

Beta-ammoniopropionitrile is a primary ammonium ion obtained by protonation of the amino function of beta-aminopropionitrile. It is a conjugate acid of a beta-aminopropionitrile.

Applications De Recherche Scientifique

Prevention of Fibrosis

BAPN has been investigated for its efficacy in preventing fibrosis in various tissues. A study conducted on rats demonstrated that BAPN administration significantly reduced esophageal damage and stricture formation following caustic burns. The results indicated that BAPN treatment led to lower stenosis index and histopathologic damage scores compared to control groups treated with saline or prednisolone .

| Study | Model | Treatment | Outcome |

|---|---|---|---|

| Aciksari et al. (2013) | Rat model of esophageal burn | BAPN vs. Prednisolone | Reduced stenosis index and tissue damage |

Aortopathies Induction

Research has shown that BAPN can induce distinct aortopathies in mouse models, particularly affecting the ascending and descending thoracic aorta. In a study assessing the impact of BAPN over varying durations, it was found that prolonged administration led to significant vascular remodeling and pathological changes characterized by elastic fiber disruption and collagen deposition .

| Study | Model | Duration | Findings |

|---|---|---|---|

| Nature Study (2016) | C57BL/6 mice | 12 weeks | Induced thoracic aortic dissections with significant elastic fiber disruption |

Metabolic Effects

BAPN has also been studied for its effects on metabolism, particularly in the context of obesity. A study revealed that BAPN treatment in diet-induced obese rats resulted in reduced body weight gain, improved metabolic profiles, and altered adipocyte sizes. This effect was attributed to the modulation of collagen content in adipose tissues and improvements in glucose metabolism indicators .

| Study | Model | Outcome |

|---|---|---|

| Biorxiv Study (2023) | Diet-induced obesity rat model | Reduced fat mass and improved glucose levels |

Esophageal Damage Prevention

In an experimental setup involving caustic esophageal burns, BAPN was administered intraperitoneally to assess its protective effects against fibrosis. The study concluded that BAPN effectively mitigated the development of strictures through its action on collagen cross-linking processes .

Vascular Remodeling

A longitudinal study on mice treated with BAPN highlighted its role in promoting aortopathies, with distinct pathological features observed in different regions of the aorta over time. The findings emphasized the importance of genetic background in susceptibility to BAPN-induced vascular changes .

Propriétés

IUPAC Name |

2-cyanoethylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2/c4-2-1-3-5/h1-2,4H2/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSPXMVUFBBBMO-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[NH3+])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.